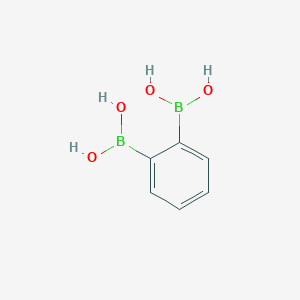

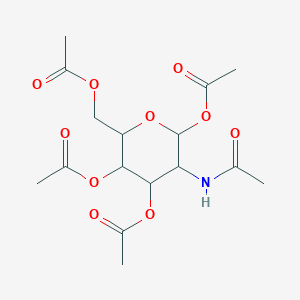

2,3-Epoxypropyl benzoate

概要

説明

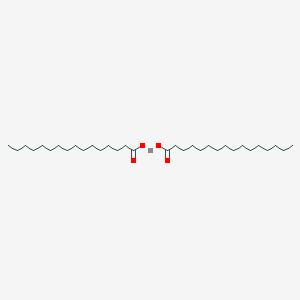

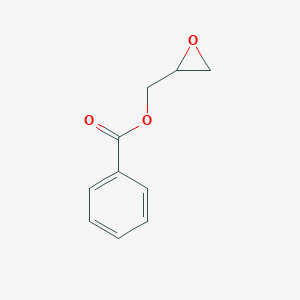

2,3-Epoxypropyl benzoate, also known as glycidyl benzoate, is a colorless to yellowish liquid that is widely used as a reactive diluent in the production of epoxy resins. It is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In

作用機序

The mechanism of action of 2,3-Epoxypropyl benzoate involves the reaction of the epoxy group with various functional groups such as amino, carboxyl, and hydroxyl groups. The reaction leads to the formation of covalent bonds, which improve the mechanical properties and adhesion of epoxy resins. The epoxy group also undergoes ring-opening reactions, which lead to the formation of cross-linked networks that improve the thermal stability and chemical resistance of epoxy resins.

生化学的および生理学的効果

2,3-Epoxypropyl benzoate has been shown to have low toxicity and is not considered a carcinogen. However, it can cause skin irritation and sensitization in some individuals. It is not known to have any significant physiological effects.

実験室実験の利点と制限

2,3-Epoxypropyl benzoate has several advantages as a reactive diluent in the production of epoxy resins. It improves the mechanical properties, adhesion, and thermal stability of epoxy resins. It also has low toxicity and is not considered a carcinogen. However, its use in lab experiments is limited by its high reactivity and potential for skin irritation and sensitization.

将来の方向性

There are several future directions for the research and development of 2,3-Epoxypropyl benzoate. One area of interest is the synthesis of novel epoxy resins with improved properties using 2,3-Epoxypropyl benzoate benzoate as a reactive diluent. Another area of interest is the development of new applications for 2,3-Epoxypropyl benzoate benzoate in fields such as biomedicine and electronics. Finally, the potential toxicity of 2,3-Epoxypropyl benzoate benzoate and its metabolites needs to be further investigated to ensure its safe use in various applications.

Conclusion

In conclusion, 2,3-Epoxypropyl benzoate is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its use as a reactive diluent in the production of epoxy resins has improved their mechanical properties, adhesion, and thermal stability. Further research is needed to explore its potential applications in other fields and to ensure its safe use in various applications.

科学的研究の応用

2,3-Epoxypropyl benzoate has been extensively studied for its potential applications in various fields such as coatings, adhesives, and composites. It is widely used as a reactive diluent in the production of epoxy resins, which are used as adhesives, coatings, and structural materials. The addition of 2,3-Epoxypropyl benzoate benzoate to epoxy resins improves their mechanical properties, adhesion, and thermal stability.

特性

CAS番号 |

13443-29-3 |

|---|---|

製品名 |

2,3-Epoxypropyl benzoate |

分子式 |

C10H10O3 |

分子量 |

178.18 g/mol |

IUPAC名 |

oxiran-2-ylmethyl benzoate |

InChI |

InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChIキー |

XRQKARZTFMEBBY-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2 |

正規SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2 |

その他のCAS番号 |

13443-29-3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。